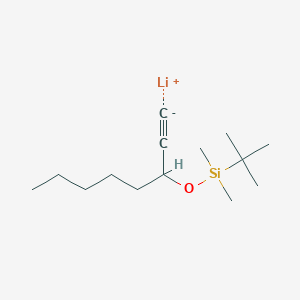![molecular formula C16H23NO3 B14604201 7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid CAS No. 60427-88-5](/img/structure/B14604201.png)
7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and a hept-2-enoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethylamino Group:
Methoxylation: The methoxy group is introduced via a reaction with methanol under acidic or basic conditions.
Hept-2-enoic Acid Formation: The hept-2-enoic acid backbone is constructed through a series of reactions, including aldol condensation and subsequent dehydration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dimethylamino)phenylacetic acid
- 4-(Dimethylamino)phenylboronic acid
- Michler’s ketone
Uniqueness
7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid is unique due to its specific combination of functional groups and structural features. The presence of both dimethylamino and methoxy groups, along with the hept-2-enoic acid backbone, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propiedades
Número CAS |
60427-88-5 |
|---|---|
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
7-[4-(dimethylamino)phenyl]-3-methoxyhept-2-enoic acid |
InChI |
InChI=1S/C16H23NO3/c1-17(2)14-10-8-13(9-11-14)6-4-5-7-15(20-3)12-16(18)19/h8-12H,4-7H2,1-3H3,(H,18,19) |
Clave InChI |
KUEVNPODJUYPIM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CCCCC(=CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


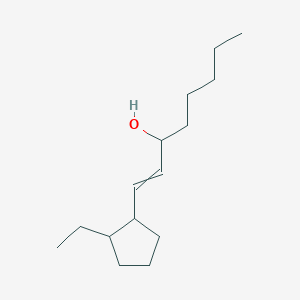
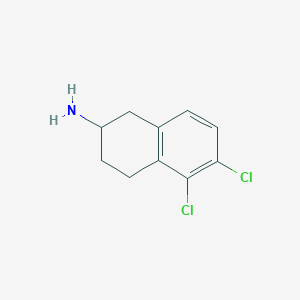
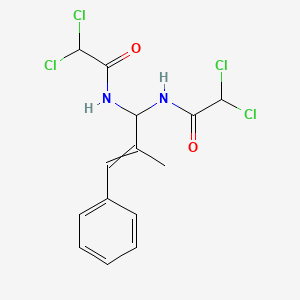
![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)
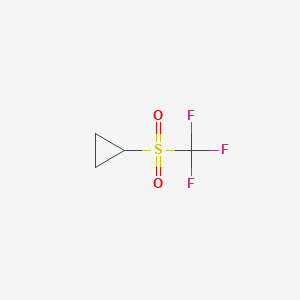
![n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium](/img/structure/B14604146.png)
![4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14604149.png)

![4-[(Butylamino)methylidene]-2-chlorocyclohexa-2,5-dien-1-one](/img/structure/B14604166.png)
![1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione](/img/structure/B14604174.png)
![3-[Ethyl(propyl)amino]phenol](/img/structure/B14604188.png)
